molecular formula C75H52O48 B12655279 Schimawalin B CAS No. 138614-71-8

Schimawalin B

Cat. No.: B12655279
CAS No.: 138614-71-8
M. Wt: 1721.2 g/mol
InChI Key: DLUUWUXPYGQUJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Schimawalin B is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves homogenizing the dried leaves or flowers of Schima wallichii in aqueous acetone, followed by filtration and extraction with n-butanol-methanol (9:1). The butanol-soluble portion is then subjected to repeated column chromatography to isolate this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it chemically. The primary method of obtaining this compound remains extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions: Schimawalin B, being a tannin, can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Hydrolysis: this compound can be hydrolyzed to yield simpler phenolic compounds.

    Complexation: It can form complexes with proteins and metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Complexation: Metal salts like ferric chloride can be used for complexation reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Hydrolysis: Simpler phenolic acids and sugars.

    Complexation: Tannin-metal complexes.

Scientific Research Applications

Mechanism of Action

The mechanism by which Schimawalin B exerts its effects, particularly its anti-HIV activity, involves the inhibition of viral replication. It is believed to interfere with the viral enzymes and proteins necessary for the virus to replicate and infect host cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form complexes with proteins is a key factor.

Comparison with Similar Compounds

Schimawalin B is unique among tannins due to its dimeric structure. Similar compounds include:

Uniqueness: this compound’s unique dimeric structure and its significant biological activities, particularly its anti-HIV properties, set it apart from other tannins

Properties

CAS No.

138614-71-8

Molecular Formula

C75H52O48

Molecular Weight

1721.2 g/mol

IUPAC Name

[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[4,5,6-trihydroxy-1-oxo-3-(3,4,5-trihydroxybenzoyl)oxyhexan-2-yl]oxycarbonylphenoxy]-9,14,16-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoate

InChI

InChI=1S/C75H52O48/c76-13-35(88)51(97)60(116-66(104)16-1-25(78)44(90)26(79)2-16)39(14-77)115-72(110)23-9-32(85)48(94)56(102)58(23)113-37-11-21-41(55(101)52(37)98)40-19(7-31(84)47(93)54(40)100)36(89)15-112-74-64(121-70(21)108)63(119-67(105)17-3-27(80)45(91)28(81)4-17)65(120-68(106)18-5-29(82)46(92)30(83)6-18)75(123-74)122-73(111)24-10-33(86)49(95)57(103)59(24)114-38-12-22-43-42-20(69(107)118-62(43)53(38)99)8-34(87)50(96)61(42)117-71(22)109/h1-12,14,35,39,51,60,63-65,74-76,78-88,90-103H,13,15H2

InChI Key

DLUUWUXPYGQUJI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)OC4C(C(C(OC4O1)OC(=O)C5=CC(=C(C(=C5OC6=C(C7=C8C(=C6)C(=O)OC9=C8C(=CC(=C9O)O)C(=O)O7)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C(C(CO)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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